molecular formula C11H8Cl2N2O2 B11849552 Ethyl 2,4-dichloroquinazoline-8-carboxylate

Ethyl 2,4-dichloroquinazoline-8-carboxylate

Cat. No.: B11849552
M. Wt: 271.10 g/mol
InChI Key: MCCGORHEDCGBGC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloroquinazoline-8-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dichloroquinazoline-8-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl glyoxalate under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are commonly employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties and applications in medicinal chemistry .

Scientific Research Applications

Ethyl 2,4-dichloroquinazoline-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other quinazoline derivatives with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2,4-dichloroquinazoline-8-carboxylate include other quinazoline derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ethyl and dichloro groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

ethyl 2,4-dichloroquinazoline-8-carboxylate

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)7-5-3-4-6-8(7)14-11(13)15-9(6)12/h3-5H,2H2,1H3

InChI Key

MCCGORHEDCGBGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

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